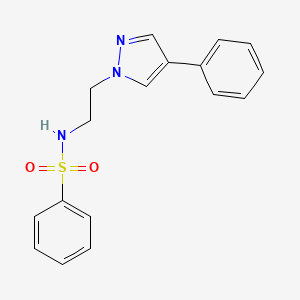

N-(2-(4-fenil-1H-pirazol-1-il)etil)bencenosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound that features a pyrazole ring, a phenyl group, and a benzenesulfonamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .

Aplicaciones Científicas De Investigación

Anti-inflammatory Applications

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide exhibits potential as a non-steroidal anti-inflammatory drug (NSAID). Its mechanism involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response by converting arachidonic acid into prostaglandins.

Case Study:

A study demonstrated that derivatives of pyrazolyl benzenesulfonamides showed significant anti-inflammatory activity in vivo. These compounds were tested for their ability to reduce inflammation in animal models, yielding promising results comparable to established NSAIDs .

Antitumor Activity

Recent research has indicated that N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide and its derivatives possess notable antitumor properties. The compound has been evaluated against various cancer cell lines, showing potent antiproliferative effects.

Data Table: Antitumor Activity of Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Comparison to Control |

|---|---|---|---|

| 4f | HepG2 | 5.2 | More potent than 5-FU |

| 4f | MCF7 | 3.8 | More potent than MTX |

| 4f | A549 | 4.5 | Significant selectivity index over normal cells |

The selectivity index indicates that the tolerance of normal cells to the compound was significantly higher than that of tumor cells, suggesting its potential as a targeted cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities, particularly against various bacterial strains. The sulfonamide moiety is known for its ability to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), essential for folate synthesis in bacteria.

Case Study:

In vitro studies revealed that N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to those of standard antibiotics .

Mecanismo De Acción

Target of Action

The primary targets of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively , two communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide .

Mode of Action

A molecular docking study conducted on lm-ptr1, a protein complexed with trimethoprim, justified the better antileishmanial activity of a similar compound . This suggests that N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide might also interact with similar protein targets, leading to its antileishmanial and antimalarial activities.

Biochemical Pathways

It’s known that the compound has potent antileishmanial and antimalarial activities . This suggests that it likely affects the life cycle of the Leishmania and Plasmodium parasites, disrupting their ability to infect and proliferate within host cells.

Pharmacokinetics

The compound’s potent in vitro antileishmanial and in vivo antimalarial activities suggest that it has sufficient bioavailability to exert its effects .

Result of Action

The compound has been shown to display superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively . Furthermore, similar compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazine with a carbonyl compound to form the pyrazole ring . This is followed by the reaction with an appropriate sulfonyl chloride to introduce the benzenesulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction can lead to the formation of amines or other reduced derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Comparación Con Compuestos Similares

Similar Compounds

Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.

Pyrazole derivatives: Widely studied for their diverse biological activities including antibacterial, anti-inflammatory, and anticancer properties.

Uniqueness

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is unique due to its specific combination of a pyrazole ring and a benzenesulfonamide group, which imparts distinct biological activities and chemical properties .

Actividad Biológica

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring , a phenyl group , and a benzenesulfonamide moiety . Its molecular formula is C16H16N3O2S, indicating the presence of multiple functional groups that contribute to its biological activity. The pyrazole structure is known for its potential in various therapeutic applications, including anti-inflammatory and anticancer effects .

Biological Activities

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide exhibits a range of biological activities:

- Antileishmanial Activity : The compound has shown significant efficacy against Leishmania aethiopica with superior antipromastigote activity, outperforming standard drugs such as miltefosine and amphotericin B .

- Antimalarial Activity : It also demonstrates potent in vivo activity against Plasmodium berghei, indicating its potential as an antimalarial agent .

- Anti-inflammatory Effects : Similar compounds within the pyrazole class have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This suggests that N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide may also exert anti-inflammatory effects .

The mode of action involves interaction with specific biochemical pathways:

- Target Proteins : Molecular docking studies suggest that the compound interacts with proteins involved in the pathways of leishmaniasis and malaria, enhancing its therapeutic potential .

- Biochemical Pathways : The compound's activity may be attributed to its ability to inhibit key enzymes or receptors involved in disease progression .

Research Findings

Recent studies have highlighted the following findings regarding N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide:

Case Studies

Several case studies have explored the efficacy of this compound:

- Leishmaniasis Treatment : A study demonstrated that the compound effectively reduced parasite load in infected models, suggesting its potential as a treatment option for leishmaniasis .

- Cancer Cell Lines : In vitro studies indicated that N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide significantly inhibited the growth of various cancer cell lines, including MCF7 and A549, with IC50 values indicating potent activity .

Propiedades

IUPAC Name |

N-[2-(4-phenylpyrazol-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c21-23(22,17-9-5-2-6-10-17)19-11-12-20-14-16(13-18-20)15-7-3-1-4-8-15/h1-10,13-14,19H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUNNUCWIOCGFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)CCNS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.